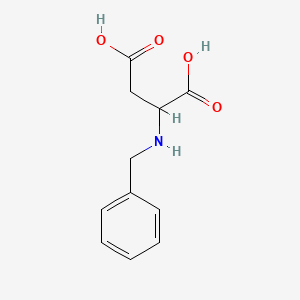

N-Benzyl-DL-aspartic acid

CAS No.: 5555-22-6

Cat. No.: VC2308349

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5555-22-6 |

|---|---|

| Molecular Formula | C11H13NO4 |

| Molecular Weight | 223.22 g/mol |

| IUPAC Name | 2-(benzylamino)butanedioic acid |

| Standard InChI | InChI=1S/C11H13NO4/c13-10(14)6-9(11(15)16)12-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)(H,15,16) |

| Standard InChI Key | RKSKSWSMXZYPFW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC(CC(=O)O)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)CNC(CC(=O)O)C(=O)O |

Introduction

Chemical Structure and Properties

N-Benzyl-DL-aspartic acid possesses distinctive physical and chemical properties that govern its behavior in various reactions and applications. The compound has a molecular formula of C11H13NO4 and exhibits specific characteristics that make it valuable for synthetic chemistry applications.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of N-Benzyl-DL-aspartic acid:

| Property | Value |

|---|---|

| Molecular Formula | C11H13NO4 |

| CAS Number | 5555-22-6 |

| EINECS Number | 226-917-8 |

| Molar Mass | 223.23 g/mol |

| Physical Appearance | White solid |

| Density | 1.311±0.06 g/cm³ (Predicted) |

| Melting Point | 194-197°C (decomposition) |

| Boiling Point | 376.7±37.0°C (Predicted) |

| pKa | 2.13±0.23 (Predicted) |

| Storage Condition | Room Temperature |

These properties indicate that N-Benzyl-DL-aspartic acid is a stable compound under normal laboratory conditions, with a relatively high melting point typical of amino acids . The decomposition observed at its melting point suggests thermal instability at elevated temperatures, an important consideration for its handling and storage.

Nomenclature and Structural Characteristics

N-Benzyl-DL-aspartic acid is also known by several alternative names, including:

-

N-(phenylmethyl)-DL-aspartic acid

-

(±)-N-(Phenylmethyl)aspartic acid

-

Aspartic acid, N-(phenylmethyl)-

The structure features a benzyl group attached to the nitrogen atom of aspartic acid, with two carboxylic acid groups positioned at the alpha and beta carbons. This arrangement provides multiple reactive sites that can be selectively functionalized, making the compound versatile for various synthetic applications.

Synthesis Methods

Several methods have been developed for the synthesis of N-Benzyl-DL-aspartic acid and its stereoisomers, each offering specific advantages depending on the desired outcome and available resources.

Asymmetric Synthesis Approach

One significant method for preparing specifically the D-isomer involves the addition of benzylamine to N-D-α-methylbenzylmaleamic acid, followed by hydrolysis of the resulting N1-benzyl-N2-D-α-methylbenzylasparagine with 48% hydrobromic acid . This asymmetric synthesis approach provides a stereoselective route to obtain N-benzyl-D-aspartic acid with controlled configuration. Researchers have noted that attempts to perform asymmetric syntheses using crotonic or maleic acids with asymmetric bases were unsuccessful, highlighting the specificity required for successful stereochemical control .

Phosgene-Mediated Synthesis

Another synthetic pathway utilizes phosgene to prepare a mixed anhydride from N-Benzyl-DL-aspartic acid. This method has been employed in the synthesis of α-amides and α- and β-peptides of DL-aspartic acid . The mixed anhydride serves as a reactive intermediate that can be further transformed into various aspartyl derivatives. This approach is particularly valuable when the goal is to incorporate the aspartyl moiety into peptide structures or other complex molecules.

| Sequence number | Soaking time (hours) | Output (g) | Color |

|---|---|---|---|

| 1 | 12 | 63.5 | Pearl |

| 2 | 6 | 63.4 | Off-white |

| 3 | 4 | 63.5 | Off-white |

| 4 | 2 | 63.4 | White |

| 5 | 0 | 63.5 | White |

The data shows that reducing soaking time actually improves product color while maintaining consistent yields, suggesting an optimized process that minimizes reaction time without compromising product quality .

Applications and Research Findings

N-Benzyl-DL-aspartic acid serves multiple functions in organic synthesis and analytical chemistry, with applications spanning from peptide chemistry to the development of analytical methods.

Peptide Synthesis Applications

One of the primary applications of N-Benzyl-DL-aspartic acid is in peptide chemistry. Research has demonstrated its utility in synthesizing α-amides and α- and β-peptides of DL-aspartic acid . The mixed anhydride prepared by reacting phosgene with N-Benzyl-DL-aspartic acid provides a valuable intermediate for these syntheses. This approach enables the controlled incorporation of aspartic acid residues into peptide structures, with the benzyl group serving as a protecting group that can be selectively removed at later stages of synthesis.

Analytical Applications

N-Benzyl-DL-aspartic acid has contributed to the development of analytical methods for characterizing aspartyl derivatives. Notably, a new method for determining the linkage in aspartyl amides and peptides has been developed using the biuret reaction . This analytical approach helps researchers verify the structure of synthesized peptides containing aspartic acid residues, ensuring the correct linkage patterns have been established during synthesis.

Comparative Analysis with Related Compounds

To better understand the unique properties and applications of N-Benzyl-DL-aspartic acid, it is instructive to compare it with structurally related compounds that share similar features or applications.

Comparison with N-Benzoyl-aspartic acid

N-Benzoyl-aspartic acid (C11H11NO5) differs from N-Benzyl-DL-aspartic acid in that it contains a benzoyl group (C6H5CO-) instead of a benzyl group (C6H5CH2-). This structural difference results in distinct chemical properties and behaviors:

| Property | N-Benzyl-DL-aspartic acid | N-Benzoyl-aspartic acid |

|---|---|---|

| Molecular Formula | C11H13NO4 | C11H11NO5 |

| Molar Mass | 223.23 g/mol | 237.21 g/mol |

| Structure | Benzyl group attached to nitrogen | Benzoyl group attached to nitrogen |

| IUPAC Name | (2S)-2-(phenylmethylamino)butanedioic acid | (2S)-2-benzamidobutanedioic acid |

| Functional Group Type | Secondary amine | Amide |

The presence of the carbonyl group in N-Benzoyl-aspartic acid creates an amide linkage rather than the secondary amine found in N-Benzyl-DL-aspartic acid. This difference significantly affects the compound's reactivity, hydrogen-bonding capabilities, and stability to various reaction conditions .

Relationship to N-benzyloxycarbonyl-L-aspartic acid (Z-Asp)

N-benzyloxycarbonyl-L-aspartic acid (Z-Asp) represents another related compound that serves as a protected form of L-aspartic acid. It contains a benzyloxycarbonyl protecting group, which differs significantly from the simple benzyl group in N-Benzyl-DL-aspartic acid. Z-Asp has found important applications in the synthesis of aspartame, a widely used artificial sweetener approximately 160 times sweeter than sucrose .

The synthesis of Z-Asp typically involves adding benzyl chloroformate to a solution of L-aspartic acid and sodium hydroxide under controlled pH and temperature conditions, with high purity being essential for its application in food-grade aspartame production . While both compounds contain benzyl-derived protecting groups, their reactivity patterns and applications differ substantially due to the carbamate linkage in Z-Asp versus the amine in N-Benzyl-DL-aspartic acid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume